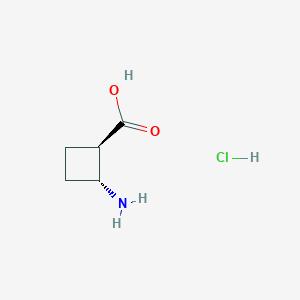
trans-2-Aminocyclobutane-1-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-2-Aminocyclobutane-1-carboxylic acid hydrochloride is a derivative of 2-aminocyclobutanecarboxylic acid, a cyclic β-amino acid. These compounds are of significant interest due to their role in the design of peptide folding structures and potential biological activities .
Synthesis Analysis
The synthesis of enantiomerically pure forms of 2-aminocyclobutanecarboxylic acid has been achieved through various methods. One approach involves starting from a readily available cis racemate, combining resolution with alpha-phenylethylamine derivatives, and controlled cis-to-trans epimerization procedures, yielding high enantiomeric excess (ee >99%) and high yields . Another method employs a photochemical [2+2] cycloaddition reaction with chiral uracil derivatives, followed by a practical cis to trans β-amino acid isomerization procedure . Additionally, a unified synthesis starting from a chirally derivatized unsaturated γ-lactam has been reported, which also involves a photochemical [2+2] cycloaddition to create the four-membered ring with a cis configuration, followed by an efficient epimerization/hydrolysis protocol to obtain the trans compounds .
Molecular Structure Analysis
The molecular structure of trans-2-aminocyclobutane-1-carboxylic acid has been characterized, revealing the presence of strong intramolecular hydrogen bonds that confer high rigidity to the molecule. This rigidity is evident both in solution and in the gas phase, as shown by NMR structural studies and DFT theoretical calculations .
Chemical Reactions Analysis
The reactivity of trans-2-aminocyclobutane-1-carboxylic acid has been explored in the context of its incorporation into highly rigid β-peptides. The cyclobutane ring acts as a structure-promoting unit, and stereocontrolled synthetic methodologies have been developed for the preparation of various derivatives, including enantio and diastereomers . Furthermore, the trans isomer has been found to be a potent agonist at NMDA receptors, significantly more active than NMDA itself, highlighting its potential in neurotransmission studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane amino acids have been studied, with particular attention to their pKa values and conformational preferences. For instance, the pKa values of the carboxylic acid functions of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids are the same, but the values for the amino groups differ slightly, likely due to different interactions with the fluorine atoms . The conformational preferences of β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid have been analyzed using various techniques, suggesting a strong preference for a well-defined strand-like structure .
Wissenschaftliche Forschungsanwendungen
1. Structural Characterization and Folding Propensities
Research has highlighted the unique structural characteristics of trans-2-aminocyclobutane carboxylic acid oligomers. Fernandes et al. (2010) explored the hexamer and octamer of trans-2-aminocyclobutane carboxylic acid, revealing a preference for folding into a well-defined 12-helical conformation in both solution and the solid state. This insight into the folding behavior of these oligomers suggests potential applications in the design of novel peptide structures and biomaterials (Carlos Fernandes et al., 2010).
2. Synthesis and Stereochemistry
Izquierdo et al. (2005) conducted a study on the stereoselective synthesis of (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides. Their research provided a comprehensive understanding of the synthesis process and the structural study of these compounds, indicating the cyclobutane ring's role as a structure-promoting unit. The findings suggest potential for the development of novel peptide-based therapeutics and materials (Sandra Izquierdo et al., 2005).
3. Accessibility of Stereoisomers
A study by Fernandes et al. (2009) established a short, convenient protocol for the gram-scale preparation of all four stereoisomers of 2-aminocyclobutanecarboxylic acid in enantiomerically pure form. This work significantly contributes to the field by enabling easier access to these stereoisomers for further research and application development (Carlos Fernandes et al., 2009).
4. Conformational Studies and Hydrogen Bonding
The research on bis(cyclobutane) beta-dipeptides including residues with trans stereochemistry by Torres et al. (2009) demonstrated the prevalence of eight-membered hydrogen-bonded rings. This study provides insights into the conformational preferences and hydrogen bonding patterns of these peptides, offering valuable information for the design of peptidomimetics and the study of protein-protein interactions (Elisabeth Torres et al., 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, and H319 . These indicate that the compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation . The precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 . These statements provide guidance on how to handle the compound safely.
Eigenschaften
IUPAC Name |
(1R,2R)-2-aminocyclobutane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c6-4-2-1-3(4)5(7)8;/h3-4H,1-2,6H2,(H,7,8);1H/t3-,4-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUYWOJGABHCAO-VKKIDBQXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

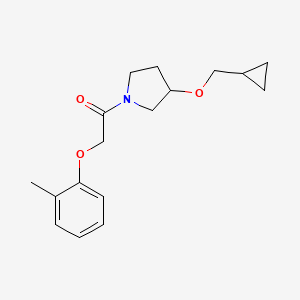
![N-(3-chlorophenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B2545381.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2545385.png)

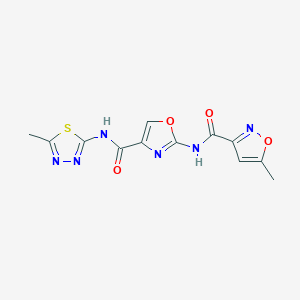
![N-[(1-Benzylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2545389.png)
![N-(butan-2-yl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2545390.png)
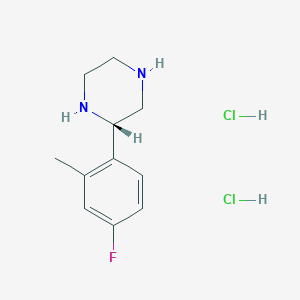

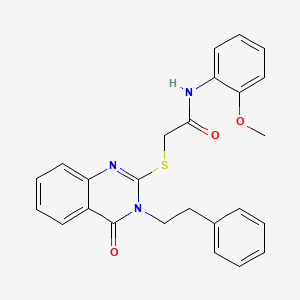
![6-bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide](/img/structure/B2545399.png)
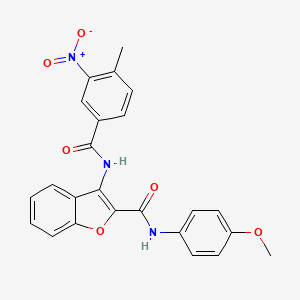
![1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone](/img/structure/B2545402.png)